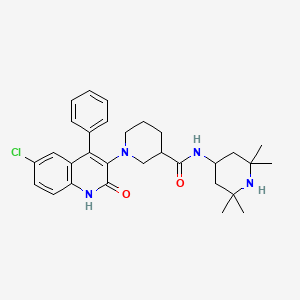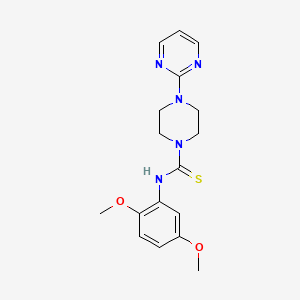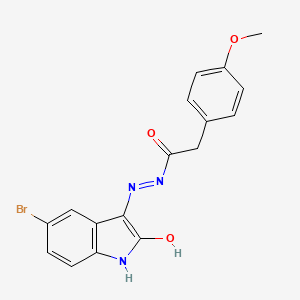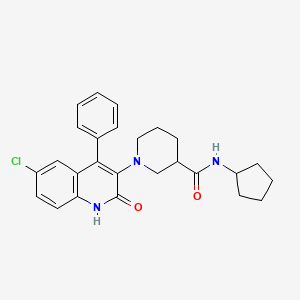![molecular formula C18H18N2OS2 B10864465 2-(benzylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10864465.png)
2-(benzylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound featuring a unique fusion of cycloheptane, thieno, and pyrimidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-d]pyrimidin-4-one core. This can be achieved by cyclizing 3-amino-thiophene-2-carboxylate derivatives using reagents like formic acid or triethyl orthoformate .
The benzylsulfanyl group is then introduced through nucleophilic substitution reactions. For instance, a thiol group can be reacted with benzyl halides under basic conditions to form the benzylsulfanyl moiety .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form alcohol derivatives.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anti-cancer agent due to its ability to interfere with cell proliferation and survival pathways .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its unique structural features.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfanyl group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The pyrimidinone ring can interact with nucleotide-binding sites, affecting the function of various proteins involved in cell signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfanyl)-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 7-Benzyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-(benzylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one stands out due to its larger cycloheptane ring, which can confer different steric and electronic properties. This can lead to unique interactions with biological targets and potentially novel therapeutic applications.
Properties
Molecular Formula |
C18H18N2OS2 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
5-benzylsulfanyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C18H18N2OS2/c21-16-15-13-9-5-2-6-10-14(13)23-17(15)20-18(19-16)22-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,19,20,21) |
InChI Key |
AOVLVNGULYFDAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-Chlorophenyl)-3-[(4-fluorophenyl)methyl]urea](/img/structure/B10864401.png)
![10-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864410.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10864417.png)
![Ethyl 2-[(acetylcarbamothioyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B10864423.png)
![11-(cyclohex-3-en-1-yl)-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864425.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10864427.png)

![Methyl 5-chloro-3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10864439.png)
![N-cyclopentyl-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10864447.png)
![N-(4-chlorobenzyl)-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10864454.png)
![1-[1-hydroxy-3-(4-methylphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B10864457.png)

